![molecular formula C24H25ClN6O2S B2732430 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024579-26-7](/img/no-structure.png)
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thioxo group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The imidazoquinazolinone group is a fused ring system with multiple nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of novel compounds with a structural basis related to the chemical has shown significant scientific interest due to their potential biological activities. Specifically, compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed anticancer and antibacterial activities. These compounds, including those with quinazolin-2-yl acetamide structures, demonstrated selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential in anticancer research (Berest et al., 2011).
Anticancer and Cytotoxicity Evaluation
Another research initiative focused on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, illustrating the scope of quinazolinone derivatives in cancer treatment strategies (Kovalenko et al., 2012).
Potential for Antihypertensive Agents
Research into the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents revealed that certain derivatives produced significant hypotension in spontaneously hypertensive rat models. This suggests the relevance of quinazoline derivatives in developing new antihypertensive treatments (Takai et al., 1986).
Antimicrobial and Anticancer Activity
Furthermore, a study on the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their significant antimicrobial and anticancer activities. These findings underscore the therapeutic potential of such derivatives in both antimicrobial and oncological contexts (Mehta et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
1024579-26-7 |
|---|---|
Nombre del producto |
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Fórmula molecular |
C24H25ClN6O2S |
Peso molecular |
497.01 |
Nombre IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C24H25ClN6O2S/c25-16-4-3-5-17(14-16)30-12-10-29(11-13-30)9-8-26-21(32)15-20-23(33)31-22(27-20)18-6-1-2-7-19(18)28-24(31)34/h1-7,14,20,27H,8-13,15H2,(H,26,32) |
Clave InChI |
GRJFYRVNIHVTAT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)
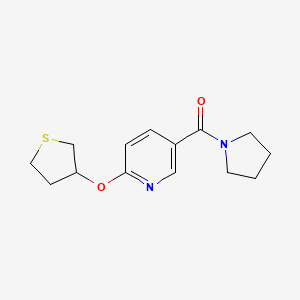

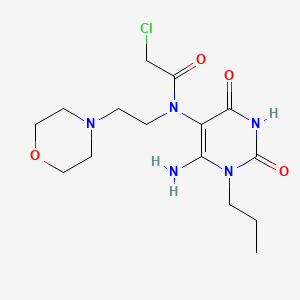
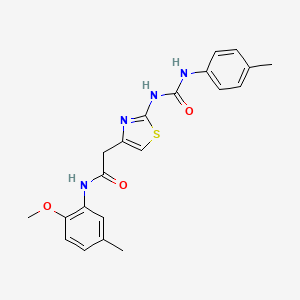

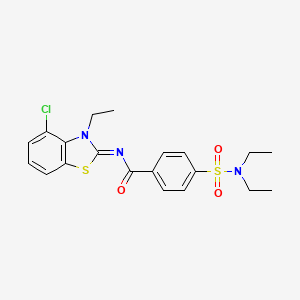

![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)
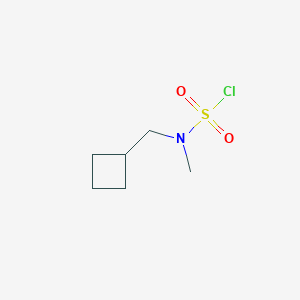
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)
![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
